Sodium picosulfate monohydrate
Description
Historical Context of Academic Discovery and Early Chemical Characterization
The development of sodium picosulfate is credited to the DeAngeli Company in Italy. patsnap.com Its synthesis and chemical properties were detailed in various patents and chemical literature. The earliest patents describing its preparation include Swiss Patent 1152199 and U.S. Patent 3,528,986. google.com
The fundamental synthesis pathway involves a two-step process:
Condensation: The initial step is a condensation reaction between pyridine-2-formaldehyde and phenol (B47542) under acidic conditions. patsnap.com This reaction produces the intermediate compound 4,4'-(2-pyridylmethylene)-bisphenol. A significant challenge in this step, as noted in early literature, was the unavoidable formation of isomers, which are difficult to separate from the desired product, thus affecting the purity of the final compound. google.com
Sulfonation (Sulfuric Acid Esterification): The intermediate bisphenol is then subjected to a sulfonation reaction. Early methods employed sulfating agents like chlorosulfonic acid in a pyridine (B92270) solvent. google.com Following the esterification, the reaction mixture is neutralized to yield the sodium salt.
Later refinements to the synthesis process aimed to improve purity and yield. One approach involved using bisacodyl (B1667424) as a starting material, which undergoes hydrolysis to form the same 4,4'-(2-pyridylmethylene)-bisphenol intermediate. google.com This method circumvents the problematic condensation step and the associated isomer byproducts. google.com
| Property | Value | Source |
|---|---|---|
| Chemical Name | 4,4'-(pyridin-2-ylmethylene) bisphenyl bissulfate sodium salt monohydrate | patsnap.com |
| Molecular Formula | C₁₈H₁₃NO₈S₂·2Na·H₂O | biosynth.com |
| Molecular Weight | 481.4 g/mol (anhydrous) | nih.gov |
| CAS Number | 1307301-38-7 (monohydrate) | wikipedia.orgbiosynth.com |
Theoretical Frameworks in Chemical and Biological Research Pertaining to Sulfated Compounds
The study of this compound is grounded in the broader theoretical context of sulfated compounds, which play critical roles in numerous biological processes. Sulfation is a fundamental biochemical modification where a sulfate (B86663) group is added to a molecule. portlandpress.com
Biological Significance of Sulfation: In biological systems, sulfation is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfate group from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a substrate. portlandpress.com This modification drastically alters the physicochemical properties of the parent molecule, typically increasing its water solubility and creating a negative charge. nih.gov These changes are crucial for a variety of functions, including cell signaling, immune responses, and anticoagulation. portlandpress.com While sulfation often leads to the detoxification and excretion of compounds, it can also activate certain molecules, as is the case with the drug minoxidil. portlandpress.com For sodium picosulfate, the sulfate groups render the molecule inactive until they are cleaved by bacterial sulfatases in the colon. drugbank.com
Chemical Synthesis of Sulfated Compounds: The chemical synthesis of sulfated compounds presents significant challenges. The introduction of one or more sulfate groups can be difficult due to anionic crowding, lack of regioselectivity, and poor solubility in organic solvents. portlandpress.combham.ac.uk Furthermore, the resulting sulfate esters are often sensitive to acidic conditions and high temperatures. portlandpress.comnih.gov
Common laboratory methods for sulfation include:
Sulfur Trioxide-Amine Complexes: Reagents like sulfur trioxide-pyridine or sulfur trioxide-trimethylamine are widely used for the sulfation of alcohols and phenols. portlandpress.combham.ac.uk These complexes are milder than sulfur trioxide alone, but can still present challenges in purification. portlandpress.com
Chlorosulfonic Acid: This is another powerful sulfating agent used for various substrates, including polysaccharides. portlandpress.com The reaction is often carried out in a solvent like pyridine. portlandpress.com
Sulfuric Acid: While it can be used for sulfation, its high reactivity can lead to side reactions and degradation of sensitive substrates. nih.govbham.ac.uk
The synthesis of sodium picosulfate, involving the sulfation of a bisphenol, is a practical application of these chemical principles. The challenges in its synthesis reflect the broader difficulties encountered in the chemical sulfation of complex organic molecules.
Overview of Current Academic Research Trajectories for this compound (Excluding Clinical Applications)
Current non-clinical academic research on this compound focuses on its fundamental chemical and pharmacological properties. These studies provide foundational knowledge about the molecule's behavior, stability, and mechanism of action.
Pharmacological and Toxicological Studies: Nonclinical research has been essential for regulatory evaluation. These studies include toxicology assessments in animal models, such as rats and dogs, to understand the compound's effects at high concentrations. fda.gov Genotoxicity studies, including the Ames test and in vivo mouse micronucleus tests, have also been conducted. fda.gov Research confirms that sodium picosulfate itself is pharmacologically inactive and has very low systemic absorption. fda.gov Its activity is entirely dependent on its conversion to the metabolite BHPM by gut microbes. fda.govwikipedia.org
Analytical and Stability Studies: A significant area of research involves the development of analytical methods to ensure the purity and quality of the drug substance. High-performance liquid chromatography (HPLC) is a key technique used for the simultaneous determination of sodium picosulfate and its potential degradation products or process-related impurities. semanticscholar.orgscirp.org Forced degradation studies, where the compound is exposed to stress conditions such as acid, base, oxidation, and heat, are performed to understand its chemical stability and identify degradation pathways. scirp.org These studies are crucial for defining storage conditions and shelf-life.
| Research Area | Key Findings | Source |
|---|---|---|
| Mechanism of Action | It is a prodrug hydrolyzed by colonic bacteria to the active metabolite BHPM, which stimulates peristalsis. | fda.govwikipedia.orgdrugbank.com |
| Pharmacokinetics | The parent compound undergoes very low absorption. The terminal half-life of the absorbed fraction is approximately 7.4 hours. | fda.govwikidoc.org |
| Toxicology | Non-clinical oral toxicology studies in rats and dogs and genotoxicity tests have been performed to establish its profile. | fda.gov |
| Analytical Chemistry | HPLC methods have been developed to separate and quantify sodium picosulfate from up to 15 process-related impurities and degradants. | scirp.org |
| Structural Analysis | DFT calculations are used to study the molecule's structure, bond nature, and vibrational spectra. | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO8S2.2Na.H2O/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;;1H2/q;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYUVJHZGPGDSP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NNa2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156700 | |
| Record name | Sodium picosulfate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307301-38-7 | |
| Record name | Sodium picosulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307301387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium picosulfate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM PICOSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR57574HN8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Methodologies
Synthetic Pathways and Reaction Mechanisms for Sodium Picosulfate
The production of sodium picosulfate monohydrate follows a structured synthetic route that begins with the creation of the diphenylmethane (B89790) core, proceeds through esterification and salification, and concludes with hydration and crystallization.
Condensation Reactions for Diphenylmethane Core Formation
The synthesis initiates with the condensation reaction between a phenolic compound and a pyridinylmethyl starting material to form the central diphenylmethane structure. patsnap.com A common pathway involves the reaction of phenol (B47542) with 2-pyridinecarboxaldehyde (B72084). patsnap.comgoogle.com This reaction is typically conducted in an acidic environment to facilitate the formation of the intermediate, 4,4'-(pyridin-2-ylmethylene)diphenol. patsnap.comgoogle.comnih.gov The use of an acid catalyst, such as hydrochloric acid in glacial acetic acid, promotes the electrophilic substitution on the phenol rings. patsnap.com
The reaction conditions are carefully controlled to optimize the yield and minimize the formation of isomers, such as 2,4'-(pyridin-2-ylmethylene)-bisphenol, which can be difficult to separate in later stages. patsnap.com Some methods employ a solvent like chloroform (B151607) to ensure a homogeneous reaction mixture. google.com The yield of the key intermediate, 4,4'-(pyridin-2-ylmethylene)diphenol, can exceed 88% under optimized conditions.
An alternative route to the diphenylmethane core involves the hydrolysis of bisacodyl (B1667424) under alkaline conditions. google.comgoogle.com This method is advantageous as it avoids the formation of isomeric byproducts that can arise from the direct condensation of phenol and 2-pyridinecarboxaldehyde. google.com The hydrolysis of bisacodyl yields the same intermediate, 4,4'-dihydroxyphenyl-(2-pyridine) methane (B114726), with high purity. google.com
Esterification and Salification Stages in Production
Following the formation of the 4,4'-(pyridin-2-ylmethylene)diphenol intermediate, the next stage involves the esterification of the two phenolic hydroxyl groups. This is typically achieved through a sulfation reaction using a sulfonating agent like chlorosulfonic acid in a suitable solvent such as pyridine (B92270). google.comgoogle.com The reaction converts the hydroxyl groups into sulfate (B86663) esters.
After the sulfation is complete, the product is subjected to salification. This is accomplished by adding an alkali, commonly sodium hydroxide (B78521), to neutralize the reaction mixture and form the disodium (B8443419) salt of the sulfated intermediate. google.com The pH is adjusted to a range of 7-8 during this step. google.com The resulting product is sodium picosulfate.
Hydration and Controlled Crystallization for Monohydrate Form
The final step in the production of this compound is the hydration of the anhydrous sodium picosulfate and its subsequent crystallization. This is a critical step for obtaining the stable monohydrate form with the desired purity and physical characteristics. A widely used industrial method involves dissolving the anhydrous compound in a water-containing organic alcohol solution, such as ethanol (B145695) or isopropanol (B130326), at an elevated temperature (between 50 and 120°C). google.com
The hot solution is then filtered and allowed to cool, which induces crystallization. google.com The filtrate is left to stand at a controlled temperature, ranging from -20 to 70°C, to allow for the formation of stable crystals of this compound. google.com The choice of alcohol can influence the crystallinity and melting point of the final product. For instance, using isopropanol can yield a product with a melting point of 210.9–213.7°C. google.com The resulting crystals are then dried under vacuum at a constant temperature, typically around 80°C, to achieve a final water content of 3.6% to 3.8%. google.com This controlled process ensures the product meets pharmacopeial quality standards. google.com
Precursor Chemistry and Intermediate Compound Analysis
The quality and purity of the final this compound product are heavily dependent on the starting materials and the careful analysis of the intermediate compounds formed during the synthesis.
Utilization of Phenolic and Pyridinylmethyl Starting Materials
The primary precursors for the synthesis of the diphenylmethane core of sodium picosulfate are a phenolic compound and a pyridinylmethyl source. Phenol is a commonly used phenolic starting material. patsnap.comgoogle.com For the pyridinylmethyl component, 2-pyridinecarboxaldehyde is frequently employed. patsnap.comgoogle.com
Another significant precursor is bisacodyl, which can be hydrolyzed to form the key bisphenol intermediate. google.comgoogle.comsmolecule.com The use of bisacodyl as a starting material offers a synthetic route that can lead to a higher purity intermediate by avoiding the direct condensation reaction that may produce unwanted isomers. google.com The hydrolysis of bisacodyl is typically carried out in an aqueous solution with an alkali like sodium hydroxide at temperatures between 50 and 80°C. google.com
Isolation and Purity Assessment of Bisphenol Intermediates
The key intermediate in the synthesis of sodium picosulfate is 4,4'-(pyridin-2-ylmethylene)diphenol, also known as bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). ijraset.comnih.govnih.gov After its synthesis, either through condensation or hydrolysis of bisacodyl, this intermediate must be isolated and purified.
Following the condensation reaction, the reaction mixture is typically concentrated, and the pH is adjusted to precipitate the solid intermediate. patsnap.com The crude product is then collected by filtration and washed. patsnap.com Recrystallization from a suitable solvent system, such as a mixture of methanol (B129727) and ethyl acetate (B1210297), is often employed to purify the bisphenol intermediate. patsnap.com
Purity assessment of the isolated bisphenol intermediate is crucial to ensure the quality of the final product. High-performance liquid chromatography (HPLC) is a standard analytical technique used to determine the purity of the intermediate and to quantify any isomeric impurities, such as 2,4'-(pyridin-2-ylmethylene)-bisphenol. patsnap.com The goal is to achieve a high purity of the 4,4'-isomer, with some processes reporting total purities of the intermediate reaching 99.7%. google.com
Table of Reaction Parameters
| Parameter | Value/Condition | Source |
|---|---|---|
| Condensation Reaction Temperature | 40-50°C | patsnap.com |
| Hydrolysis Reaction Temperature | 20-100°C (preferred 50-80°C) | google.com |
| Sulfonation Reaction Temperature | -50°C to 0°C | google.com |
| Crystallization Temperature | -20 to 70°C | google.com |
| Drying Temperature | 80°C (vacuum) | google.com |
Table of Compound Names
| Compound Name | |
|---|---|
| This compound | |
| 4,4'-(pyridin-2-ylmethylene)diphenol | |
| 2-pyridinecarboxaldehyde | |
| Phenol | |
| Bisacodyl | |
| 2,4'-(pyridin-2-ylmethylene)-bisphenol | |
| Chlorosulfonic acid | |
| Pyridine | |
| Sodium hydroxide | |
| Ethanol | |
| Isopropanol | |
| Hydrochloric acid | |
| Glacial acetic acid | |
| Chloroform | |
| 4,4'-dihydroxyphenyl-(2-pyridine) methane | |
| Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) | |
| Methanol |
Advancements in Large-Scale Production and Process Optimization
The large-scale synthesis of this compound has evolved to address challenges related to yield, purity, and cost-effectiveness. Key advancements include the development of novel synthetic routes and the refinement of existing methods to meet stringent pharmacopeial standards. google.com
Strategies for Enhanced Reaction Yields and Selectivity
One strategy to enhance yield involves using bisacodyl as a starting material. google.comgoogle.com This method is reported to have a simpler process flow and leads to a high-purity product. google.com The hydrolysis of bisacodyl under alkaline conditions, followed by acidification, produces 4,4′-(2-picolyl)bisphenol with high purity, which subsequently improves the yield of the final product. google.com Another approach involves a multi-step synthesis from pyridine and chlorosulfonic acid, which is also designed for industrial scalability.
The choice of solvents and reaction conditions also plays a critical role. For instance, using a solvent system of ethanol and water with sodium hydroxide as the alkali in the hydrolysis of bisacodyl has been shown to shorten reaction time and improve both yield and product purity. google.com In the sulfonation step, using acetonitrile (B52724) as a solvent and chlorosulfonic acid as the sulfonating agent has been found to be advantageous due to the low cost of the agent and simpler post-reaction treatment. google.com
| Starting Material | Key Process Steps | Reported Advantages |
| Phenol and 2-pyridinecarboxaldehyde | Condensation, esterification, salification, crystallization. | High yield of intermediate (>88%). |
| Bisacodyl | Hydrolysis under alkaline conditions, sulfating reaction. google.comgoogle.com | Simple process, high purity, suitable for industrial production. google.com |
| Pyridine and chlorosulfonic acid | Condensation, neutralization, extraction, decolorization, crystallization. | Emphasizes industrial scalability. |
Control of Byproduct Formation and Positional Isomer Management
A significant challenge in the synthesis of sodium picosulfate is the formation of byproducts, particularly positional isomers like 2,4′-(pyridin-2-ylmethylene)-bisphenol. patsnap.comnih.gov These isomers are difficult to separate from the desired 4,4' isomer, impacting the final product's purity. google.com
Traditional methods using phenol or 2-chlorophenol (B165306) as starting materials are prone to the formation of these isomers. google.com A key advancement has been the use of bisacodyl as a starting material, which avoids the condensation reaction at the ortho position of the phenol group, thereby preventing the formation of the problematic 2,4' isomer. google.com
Another method to control isomer formation involves carrying out the condensation of 2-pyridylaldehyde and phenol in a chloroform solvent. This approach is reported to reduce isomer content and improve the purity and conversion rate of the intermediate. google.com Furthermore, a method has been developed to separate the 4,4' and 2,4' isomers by dissolving the mixture in water/furanidine, adjusting the pH, and adding ammonium (B1175870) ferrous sulfate to selectively precipitate the desired isomer. google.com
High-performance liquid chromatography (HPLC) is a crucial analytical technique used to detect and quantify impurities, ensuring that the final product meets the stringent purity requirements of pharmacopeias in Europe and the United States. google.comresearchgate.net
Techniques for Industrial Scalability and Economic Efficiency
For industrial-scale production, economic efficiency is paramount. This is achieved through the use of cost-effective raw materials, simplified process flows, and high-yield reactions. kreativeorganics.com The development of in-house processes by manufacturers contributes to cost control and quality assurance. kreativeorganics.com
Several patented methods highlight the focus on industrial applicability. One such method involves the direct conversion of sodium picosulfate anhydrous to its monohydrate form by dissolving it in a water-containing organic alcohol solution at elevated temperatures, followed by controlled crystallization. Another patent describes a synthesis using sulfamic acid as a sulfonating agent, which is presented as a simpler process leading to a high-purity product. nih.gov
The use of bisacodyl as a starting material is also cited as suitable for industrial production due to its simple and convenient operation. google.com Furthermore, the optimization of reaction conditions, such as temperature control during the sulfonation reaction, can improve yield and simplify the process from an industrial perspective. google.com Flexible manufacturing and supply processes are also key to ensuring a reliable delivery of the final product. kreativeorganics.com The global market for sodium picosulfate is expected to grow, underscoring the importance of these advancements in large-scale, cost-effective production. marketresearchreports.com
Synthesis of Sodium Picosulfate Analogs and Structural Derivatives
The development of analogs and structural derivatives of sodium picosulfate is driven by the desire to understand and improve upon its pharmacological properties. This involves the rational design of new molecules and the exploration of their structure-activity relationships.
Design Principles for Modified Sulfated Diphenylmethanes
Diphenylmethane serves as a core scaffold for various pharmacologically active compounds. researchgate.net The design of modified sulfated diphenylmethanes, including analogs of sodium picosulfate, often involves altering the substituents on the phenyl rings or modifying the central methane bridge. These modifications aim to enhance properties such as potency, selectivity, or metabolic stability. nih.gov
The principles of green chemistry, which advocate for environmentally benign procedures, are also being considered in the synthesis of such derivatives. mun.ca The synthesis of diphenylmethane itself can be achieved through the alkylation of benzene (B151609) with benzyl (B1604629) alcohol, a process that produces only water as a byproduct, making it an environmentally friendly alternative to methods that generate corrosive byproducts. fkit.hr
The design of shape-memory polymers for biomedical applications also offers insights into how molecular structure can be tailored to achieve specific functionalities, a principle that can be applied to drug design. mdpi.com By modifying the polymer backbone and cross-linking density, properties like degradation rate and mechanical strength can be controlled, analogous to how modifications to the diphenylmethane scaffold can influence a drug's pharmacokinetic and pharmacodynamic profile. mdpi.com
Exploration of Structure-Activity Relationships (SAR) in Preclinical Models
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For diphenylmethane-based compounds, SAR studies have been conducted to explore their potential as antagonists for receptors like the estrogen receptor. researchgate.net These studies involve synthesizing a series of related compounds and evaluating their activity in preclinical models.
For sulfa drugs, quantitative structure-activity relationship (QSAR) models have been developed to predict their inhibitory activity against specific enzymes. nih.gov These computational models can help in the rational design of new drug candidates with improved potency. nih.gov
In the context of laxatives, SAR studies would aim to identify the structural features of diphenylmethane derivatives that are essential for their stimulant activity on the colonic mucosa. nih.gov For instance, the presence and position of the sulfate groups are critical for the prodrug nature of sodium picosulfate, which is activated by bacterial enzymes in the colon. researchgate.net Preclinical studies in animal models and in vitro assays are used to assess the activity of new analogs. For example, oral fertility studies in rats have been conducted for sodium picosulfate to assess its reproductive safety profile. fda.gov
Biochemical Mechanisms of Biotransformation and Metabolic Pathways
Prodrug Activation by Gastrointestinal Microbiota
The activation of sodium picosulfate occurs locally in the colon and is initiated by enzymes produced by resident bacteria. researchgate.netnih.gov The parent compound itself has no significant physiological effect and is not absorbed in detectable amounts from the gut. wikipedia.orgnih.gov
The enzymatic conversion of sodium picosulfate is a topic of detailed research, with studies pointing towards specific bacterial enzymes. While the process is broadly referred to as hydrolysis by bacterial sulfatases, some research has identified a more complex mechanism. drugbank.comsmayan.innih.gov
One line of investigation identified a novel type of aryl sulfotransferase produced by anaerobic intestinal bacteria, such as Eubacterium A-44. researchgate.net This enzyme differs from typical sulfotransferases as it catalyzes the stoichiometric transfer of a sulfate (B86663) group from a phenol (B47542) sulfate ester to another phenolic compound, rather than utilizing a common donor like 3'-phosphoadenosine 5'-phosphosulfate. researchgate.net Research indicates this biotransformation is activated by the presence of other phenolic compounds like phenol, acetaminophen, or flavonoids. researchgate.netnih.govnih.govncats.ioncats.io The optimal pH for this enzyme activity was found to be 8.0-9.0. researchgate.netnih.gov
Conversely, other studies characterize the converting enzymes as desulfatase enzymes, specifically arylsulfate sulfotransferase, from colonic bacteria like Eubacterium rectale. nih.gove-lactancia.org Sulfatases and sulfotransferases are the primary enzymes responsible for sulfate transfer processes and possess a highly conserved structural fold. nih.gov The activity of these enzymes is highest in the cecum region of the intestine. researchgate.netnih.govncats.io Comparative studies have shown that the enzyme activity related to this biotransformation is significantly higher in humans compared to rats. researchgate.netnih.govncats.io
| Species | Enzyme Activity (μmol/hr/g wet feces) | Optimal pH |
|---|---|---|
| Human | 3.0 researchgate.netnih.govncats.io | 9.0 researchgate.netnih.govncats.io |
| Rat | 0.75 researchgate.netnih.govncats.io | 9.0 researchgate.netnih.govncats.io |
Sodium picosulfate is hydrolyzed by colonic bacterial enzymes to form its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). nih.govdrugbank.comsmayan.innih.govnih.gov This conversion is essential for the compound's laxative effect, as it is the BHPM metabolite that acts directly on the colonic mucosa. wikipedia.orgdrugbank.comnih.gov Both sodium picosulfate and another laxative, bisacodyl (B1667424), are prodrugs that are converted in the gut into the same active BHPM metabolite. efsm.onlinenih.govdrugbank.comnih.gov However, the activation pathway differs: bisacodyl is converted by endogenous deacetylase enzymes in the intestinal mucosa, whereas sodium picosulfate's conversion is dependent on the action of colonic bacteria. efsm.onlinenih.gove-lactancia.orgnih.gov This reliance on the gut microbiome means that the efficacy of sodium picosulfate can be diminished by the prior or concomitant use of antibiotics, which can alter the bacterial populations necessary for its activation. nih.govfda.gov
Various experimental models have been employed to investigate the microbial metabolism of sodium picosulfate. In vitro studies frequently use fecal suspensions or homogenates from humans and rats to simulate the colonic environment and study the rate and mechanism of BHPM formation. researchgate.netnih.govnih.gov Such studies have been crucial in identifying the enzymes involved and the optimal conditions for their activity. researchgate.net
Semi-continuous culture systems have also been utilized as in vitro models to study microbial drug metabolism over longer periods, allowing for the observation of enzyme induction. nih.gov For ex vivo studies, isolated organ bath systems are used as a screening model to assess the pharmacological effects of the generated metabolites on intestinal tissue. nih.gov Additionally, preclinical in vivo studies often use animal models where constipation is induced by agents like loperamide (B1203769) to evaluate the laxative efficacy of the compound. nih.gove-century.us
| Model Type | Description | Application in Sodium Picosulfate Research |
|---|---|---|
| In Vitro Fecal Homogenates | Incubations of the drug with human or animal fecal samples. researchgate.netnih.gov | To measure the rate of conversion to BHPM and identify bacterial enzymes. researchgate.netnih.gov |
| Ex Vivo Isolated Organ Bath | Isolated intestinal tissue segments are used to test the direct effects of compounds. nih.gov | Screening the pharmacological activity of the active metabolite BHPM. nih.gov |
| In Vivo Animal Models | Constipation is induced in animals (e.g., rats, mice) using drugs like loperamide. nih.gove-century.us | To confirm the laxative effect and study pharmacokinetics in a living system. nih.gove-century.us |
Metabolism of the Active Metabolite (4,4′-Dihydroxydiphenyl-(2-pyridyl)methane)
Once formed in the colon, a small amount of the active metabolite BHPM is absorbed into the systemic circulation. e-lactancia.orgdrugbank.com This absorbed BHPM then undergoes further metabolism, primarily through conjugation, before being eliminated from the body. drugbank.comdrugbank.com
The primary metabolic pathway for systemically absorbed BHPM is glucuronidation. drugbank.comsmolecule.com This is a common Phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion. smolecule.com The process involves the conjugation of BHPM with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes primarily in the liver and the intestinal wall. medsafe.govt.nzrwandafda.gov.rw The resulting metabolite is an inactive BHPM glucuronide. medsafe.govt.nzrwandafda.gov.rw The vast majority of BHPM that is excreted in the urine is in this glucuronide-conjugated form, with very little free BHPM being detectable. drugbank.comnih.govfda.gov Analysis of urine samples from human subjects treated with sodium picosulfate confirmed that nearly all excreted BHPM was in the glucuronidated form. fda.gov
Preclinical studies in animal models, particularly rats and guinea pigs, have been instrumental in elucidating the metabolic fate of sodium picosulfate. nih.gov Experiments have demonstrated that the hydrolysis of sodium picosulfate to BHPM is exclusively attributable to the gut microbiota. nih.gov
In studies where sodium picosulfate was administered directly into the cecum of rats, the bile was found to contain BHPM glucuronide. fda.gov However, when the drug was introduced into the small intestine, only unchanged sodium picosulfate was recovered in the bile, confirming that biotransformation occurs specifically in the lower segments of the intestine where bacterial populations are dense. fda.gov Furthermore, when BHPM itself was administered directly to either the small or large intestine, the bile contained only BHPM glucuronide, demonstrating efficient conjugation of the active metabolite regardless of the site of absorption. fda.gov Developmental studies in rats and rabbits showed no teratogenic potential, although embryotoxicity was observed at very high doses. hpra.ie
| Animal Model | Administration Site | Compound Administered | Metabolite(s) Detected in Bile | Key Finding |
|---|---|---|---|---|
| Rat fda.gov | Small Intestine | Sodium Picosulfate | Unchanged Sodium Picosulfate | Hydrolysis does not occur in the upper intestine. fda.gov |
| Rat fda.gov | Cecum | Sodium Picosulfate | BHPM glucuronide | Hydrolysis to BHPM occurs in the lower intestine, followed by conjugation. fda.gov |
| Rat/Guinea Pig fda.gov | Small or Large Intestine | BHPM | BHPM glucuronide | Absorbed BHPM is efficiently glucuronidated. fda.gov |
Pharmacokinetic Principles in Preclinical Systems (Non-Clinical Outcomes)
The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, is fundamental to understanding its biological activity. In preclinical settings, animal models and in vitro systems provide critical insights into the pharmacokinetic profile of sodium picosulfate.
Absorption and Distribution Studies in Animal Models and Cellular Systems
Following oral administration, sodium picosulfate travels to the colon with minimal absorption in the upper gastrointestinal tract. medicines.org.ukfda.govhpra.ie This localized action is a key feature of its design as a pro-drug. Studies in germ-free rats have demonstrated that in the absence of intestinal flora, sodium picosulfate is not hydrolyzed to its active form, and consequently, the active metabolite is not excreted in the feces. fda.gov This highlights the critical role of the gut microbiota in its mechanism of action.
In vitro studies using cultured liver cells from humans, rats, and rabbits have been conducted to assess the direct effects of sodium picosulfate. apexbt.com In these cellular systems, high concentrations of sodium picosulfate (1600 μg/ml) were shown to reduce the protein content in rabbit liver cells, with rabbit hepatocytes demonstrating greater sensitivity compared to human and rat cells. apexbt.com This suggests species-specific differences in cellular responses.
Animal studies have provided further data on the compound's behavior. In rats and dogs administered sodium picosulfate, expected pharmacological responses such as soft stools and diarrhea were observed. fda.gov Notably, in rats, treatment led to a decrease in electrolytes, including sodium, potassium, and chloride. fda.gov Histological examination revealed an increase in the thickness of the intestine and mucosal hyperplasia in both the small and large intestines at all tested doses. fda.gov
The distribution of sodium picosulfate is largely confined to the gastrointestinal tract, with very low systemic absorption of the parent compound. fda.govhpra.ie The small amount of the active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), that is absorbed is subsequently distributed systemically. medicines.org.uk
Table 1: Summary of Preclinical Absorption and Distribution Findings
| Model System | Key Findings | Reference(s) |
| Germ-free rats | No hydrolysis of sodium picosulfate to its active metabolite. | fda.gov |
| Cultured liver cells (human, rat, rabbit) | High concentrations reduced protein content, particularly in rabbit cells. | apexbt.com |
| Rats | Decreased serum electrolytes (Na, K, Cl); intestinal and mucosal hyperplasia. | fda.gov |
| Dogs | Pharmacological response of soft stools and diarrhea. | fda.gov |
| General (Animal Models) | Minimal systemic absorption of the parent compound. | medicines.org.ukfda.govhpra.ie |
Elimination Kinetics and Excretion Routes of Metabolites in Research Systems
The elimination of sodium picosulfate is intrinsically linked to its biotransformation. The primary route of elimination for the orally administered dose is through the feces, largely as the un-metabolized parent compound or its metabolites. hpra.ie
The key metabolic step occurs in the colon, where intestinal bacteria, specifically those producing sulfatase enzymes, hydrolyze sodium picosulfate into its active metabolite, BHPM. nih.govdrugbank.comnih.gov This biotransformation is essential for the compound's pharmacological activity. Research has shown that the enzyme activity responsible for this conversion is highest in the cecum region of the intestine. nih.govresearchgate.net Interestingly, this biotransformation can be activated by the presence of phenolic compounds. nih.govresearchgate.net
A small portion of the active metabolite, BHPM, is absorbed systemically. medicines.org.uk This absorbed BHPM undergoes further metabolism, primarily in the intestinal wall and the liver, where it is almost completely conjugated to form the inactive BHPM glucuronide. medicines.org.ukfda.gov
The primary route for the excretion of the systemically absorbed and metabolized BHPM is via the urine. drugbank.com Studies have found that the majority of BHPM excreted in the urine is in its glucuronide-conjugated form. fda.govfda.gov Following a 10 mg oral dose of sodium picosulfate, approximately 10.4% of the total dose was excreted as BHPM glucuronide in the urine within 48 hours. medicines.org.uk It has also been observed that as the dose of sodium picosulfate increases, the proportion of urinary excretion generally decreases. medicines.org.uk A very small fraction, approximately 0.1% to 0.19% of the administered dose, is excreted unchanged in the urine. drugbank.comfda.gov
The terminal half-life of sodium picosulfate has been reported to be approximately 7.4 hours in adult humans. drugbank.com
Table 2: Elimination Kinetics and Excretion Data
| Parameter | Finding | Reference(s) |
| Primary Excretion Route | Feces | hpra.ie |
| Active Metabolite | Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) | medicines.org.uknih.govdrugbank.com |
| Site of Biotransformation | Colon (by bacterial sulfatases) | nih.govdrugbank.comnih.gov |
| Systemic Metabolite | BHPM glucuronide | medicines.org.ukfda.gov |
| Urinary Excretion (as BHPM glucuronide) | ~10.4% of a 10 mg dose within 48 hours | medicines.org.uk |
| Unchanged Drug in Urine | ~0.1% - 0.19% | drugbank.comfda.gov |
| Terminal Half-life | ~7.4 hours (in adult humans) | drugbank.com |
In Silico Pharmacokinetic Modeling and Simulation
In recent years, in silico modeling and simulation have become valuable tools in pharmaceutical research, offering a way to predict the pharmacokinetic properties of compounds. jocpr.com These computational methods utilize algorithms and extensive databases of chemical and biological information to forecast a drug's absorption, distribution, metabolism, and excretion. jocpr.com
For pharmacokinetic modeling, physiologically based pharmacokinetic (PBPK) models are often employed. nih.gov These models can simulate the behavior of a drug in various physiological compartments, such as the gut, liver, and kidneys. nih.gov The input parameters for these models, including the absorption rate constant, volume of systemic circulation, and hepatic intrinsic clearance, can be estimated in silico using machine learning algorithms applied to a wide range of a compound's chemical properties. nih.gov This approach allows for the prediction of plasma and tissue concentrations of a drug following virtual oral dosing, which can aid in assessing potential toxicity. nih.gov
Software platforms like GastroPlus™ and SimCyp® are widely used to generate data for virtual bioequivalence studies and to predict in vivo performance. ugm.ac.id These tools can incorporate in vitro data to build models that simulate drug dissolution, absorption, and metabolism. ugm.ac.id While specific in silico studies focusing solely on sodium picosulfate monohydrate are not extensively detailed in the provided results, the principles of in silico ADME screening are applicable. nih.gov Such screening can predict various pharmacokinetic parameters and potential interactions with metabolic enzymes and transporters. nih.gov The use of these predictive models can accelerate the drug development process by identifying promising candidates and forecasting their behavior in different patient populations. jocpr.com
Advanced Analytical Chemistry and Characterization
Chromatographic Methodologies for Quantification and Purity Assessment
Chromatography is a cornerstone for the analytical characterization of sodium picosulfate monohydrate. High-Performance Liquid Chromatography (HPLC) is the most widely utilized technique due to its high resolution, sensitivity, and applicability to non-volatile compounds. Other methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis (CE), and Thin-Layer Chromatography (TLC) also play important roles in specific analytical applications. scirp.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) Development and Validation
The development of a robust and reliable HPLC method is essential for the routine analysis of sodium picosulfate. Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose, evaluating parameters such as selectivity, accuracy, linearity, and precision. semanticscholar.orgwjpps.com A key objective in method development is the ability to separate sodium picosulfate from its potential impurities and degradation products, making it a stability-indicating method. scirp.org
The choice of stationary and mobile phases is critical for achieving the desired chromatographic separation. For the analysis of sodium picosulfate, which is a polar compound, reversed-phase HPLC is commonly employed.
Stationary Phases: C18 and C8 columns are the most frequently used stationary phases for the analysis of sodium picosulfate. semanticscholar.orgscispace.com These non-polar stationary phases provide good retention and separation of the analyte from its related substances. Specific columns that have been successfully used include ZORBAX Eclipse XDB-C18 and Hypersil BDS C18. semanticscholar.orgscispace.comscirp.org The selection of the column is based on achieving optimal separation efficiency and peak symmetry. semanticscholar.org
Mobile Phases: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The composition of the mobile phase is optimized to achieve good resolution and reasonable analysis times.
Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are common organic modifiers used in the mobile phase. semanticscholar.org Acetonitrile is often preferred as it can provide better separation efficiency compared to methanol for sodium picosulfate and its impurities. scispace.com
Aqueous Buffers: Phosphate (B84403) buffers are frequently used to control the pH of the mobile phase. semanticscholar.orgscispace.comscirp.org The pH of the buffer is a critical parameter, with a pH of around 7 being found to be optimal for the separation of sodium picosulfate from its degradation products, as higher pH values can lead to increased peak tailing and reduced resolution. scispace.com Ammonium (B1175870) acetate (B1210297) buffers have also been utilized. wjpps.com
Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier is carefully optimized. For instance, a mobile phase consisting of a phosphate buffer and acetonitrile in an 85:15 (v/v) ratio has been shown to provide satisfactory separation. semanticscholar.orgscispace.com Another developed method used a 28:72 ratio of ammonium acetate buffer and acetonitrile. wjpps.com Gradient elution, where the mobile phase composition is changed during the run, is also employed, particularly for separating a large number of impurities. scirp.orgscirp.org
Table 1: Examples of Optimized HPLC Stationary and Mobile Phases for Sodium Picosulfate Analysis
| Stationary Phase | Mobile Phase Composition | pH | Reference |
| ZORBAX Eclipse XDB C-18 | Phosphate buffer : Acetonitrile (85:15 v/v) | 7 | semanticscholar.orgscispace.com |
| Hypersil C18 | Ammonium acetate Buffer : Acetonitrile (28:72 v/v) | - | wjpps.com |
| Hypersil BDS C18 | Gradient of Mobile Phase A (Phosphate buffer with triethylamine) and Mobile Phase B (Acetonitrile) | 7.5 | scirp.orgscirp.org |
| ZORBAX Eclipse XDB-C8 | Tested with various ratios of buffer, acetonitrile, and methanol | - | semanticscholar.org |
Spectrophotometric Detection: Ultraviolet (UV) detection is the most common method for the quantification of sodium picosulfate in HPLC. The wavelength for detection is chosen based on the UV absorption maxima of the compound. For sodium picosulfate, detection is often performed at wavelengths of 210 nm, 220 nm, or 263 nm. semanticscholar.orgwjpps.comscispace.comscirp.org A wavelength of 263 nm has been identified as the maximum absorption for sodium picosulfate and is frequently used for analysis. semanticscholar.orgscispace.com Diode array detectors (DAD) are also employed, which can provide spectral information and are useful for peak purity assessment. mjcce.org.mk
Mass Spectrometric Detection: While UV detection is sufficient for many applications, coupling HPLC with a mass spectrometer (LC-MS) provides higher selectivity and sensitivity, and allows for the definitive identification of compounds based on their mass-to-charge ratio (m/z). This is particularly valuable for identifying unknown impurities and for analyzing complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While sodium picosulfate itself is a non-volatile salt, GC-MS has been used for the qualitative and quantitative analysis of some synthetic laxatives, often after a derivatization step to increase their volatility. mjcce.org.mk Its application in the direct analysis of sodium picosulfate is limited, but it can be a valuable tool for identifying volatile impurities that may be present from the synthesis process. mdpi.com For instance, GC-MS methods have been developed for the analysis of related laxatives in urine samples. mjcce.org.mk
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of sodium picosulfate in complex biological matrices such as human plasma and in food products where it may be an undeclared ingredient. nih.govsciex.comchrom-china.com This method offers high sensitivity and specificity.
A sensitive and rapid LC-MS/MS method has been developed for the simultaneous determination of sodium picosulfate and its major metabolites, including its active aglycone BHPM (bis-(p-hydroxyphenyl)-pyridyl-2-methane), in human plasma. nih.govresearchgate.net The sample preparation often involves protein precipitation with acetonitrile. nih.gov Chromatographic separation is typically achieved on a C18 or C8 column using a gradient elution. nih.govresearchgate.net Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive mode, utilizing multiple reaction monitoring (MRM) for quantification. nih.govresearchgate.net
Table 2: Example of LC-MS/MS Parameters for the Analysis of Sodium Picosulfate and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Picosulfate (PICO) | 438.1 | 278.1 | nih.govresearchgate.net |
| BHPM | 278.1 | 184.2 | nih.govresearchgate.net |
| M1 (Monoglucuronide of BHPM) | 454.1 | 184.2 | nih.govresearchgate.net |
| M2 (Monosulfate of BHPM) | 358.1 | 184.2 and 278.1 | nih.govresearchgate.net |
Capillary Electrophoresis and Thin-Layer Chromatography (TLC) in Analytical Research
Capillary Electrophoresis (CE): Capillary Zone Electrophoresis (CZE) has been proposed as an alternative method for the analytical control of pharmaceutical formulations containing sodium picosulfate. researchgate.net This technique separates components based on their electrophoretic mobility in an electric field. A CZE method has been developed for the simultaneous determination of sodium picosulfate and other components in a formulation using a borate (B1201080) buffer at pH 10 and UV-Vis detection. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective chromatographic technique that has been used for the analysis of sodium picosulfate. scirp.orgscirp.org It is often used for screening purposes, such as detecting the abuse of stimulant laxatives. scirp.org While not as quantitative or resolute as HPLC, TLC can be a valuable tool in certain analytical contexts.
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopy is a cornerstone in the structural analysis of chemical compounds, providing detailed information at the atomic and molecular levels. jchps.com For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is utilized for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure of a compound. jchps.com In the analysis of sodium picosulfate, both ¹H and ¹³C NMR are employed to elucidate its complex structure.
¹H NMR spectroscopy of sodium picosulfate reveals characteristic chemical shifts for the protons within the molecule. Studies have shown that the protons in the β-cyclodextrin cavity (H-3' and H-5') exhibit upfield shifts, while the guest protons of sodium picosulfate show downfield shifts, confirming the formation of an inclusion complex in certain formulations. researchgate.net Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the spatial proximity of protons, further defining the structure of these inclusion complexes. researchgate.net
Detailed ¹H NMR spectral data, often recorded in deuterated solvents like DMSO-d₆, allows for the precise assignment of each proton in the sodium picosulfate molecule. researchgate.net This detailed analysis is crucial for confirming the identity and purity of the drug substance.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nihs.go.jp The IR spectrum of sodium picosulfate, typically obtained using the potassium bromide (KBr) disk method, shows characteristic absorption bands corresponding to the various bonds within the molecule, such as S=O, S-O, and aromatic C-H bonds. researchgate.netnihs.go.jp Comparing the IR spectrum of a sample to a reference spectrum provides a reliable method for identification. nihs.go.jpkreativeorganics.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. Sodium picosulfate exhibits a characteristic maximum absorption (λmax) at approximately 262-263 nm in water or phosphate buffer. nihs.go.jpscispace.comsmolecule.com This property is extensively used in quantitative analysis, such as in HPLC assays, where the absorbance at this wavelength is monitored to determine the concentration of the drug. scispace.comcsfarmacie.cz The UV spectrum serves as a distinctive fingerprint for the compound. nihs.go.jpresearchgate.net
Forced Degradation Studies and Stability-Indicating Analytical Methods
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the drug to various stress conditions to accelerate its degradation.
The stability of sodium picosulfate has been evaluated under a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. scirp.orgpharmanest.net These studies have revealed that sodium picosulfate is susceptible to degradation under certain conditions.
Acidic Conditions: The compound is found to be labile in acidic environments. pharmanest.net Significant degradation has been observed when exposed to hydrochloric acid. pharmanest.netresearchgate.net One study noted approximately 29% degradation in 24 hours at pH 1. google.com
Basic Conditions: While some studies report stability under basic conditions, others have noted degradation when refluxed with sodium hydroxide (B78521). scirp.orgpharmanest.net
Oxidative Conditions: Sodium picosulfate is particularly prone to oxidative degradation. scirp.org Exposure to hydrogen peroxide results in the formation of several degradation products. scispace.comscirp.org
Thermal Conditions: The compound generally exhibits good stability under thermal stress. scispace.compharmanest.net However, some degradation can occur at elevated temperatures over extended periods. scirp.org
Photolytic Conditions: Sodium picosulfate is generally considered stable under photolytic (UV and visible light) conditions, with no significant degradation products formed. scirp.orgpharmanest.net
The table below summarizes the findings from forced degradation studies on sodium picosulfate.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Observation | Reference |
| Acidic Hydrolysis | 1.0 N HCl | 1 hour | Room Temperature | Degradation observed | researchgate.net |
| Basic Hydrolysis | 5.0 N NaOH | 24 hours | 60°C | No significant degradation | scirp.org |
| Oxidative | 10% H₂O₂ | 120 minutes | 60°C | Significant degradation | scirp.org |
| Thermal | - | 24 hours | 80°C | No significant degradation | scirp.org |
| Photolytic (UV) | - | 48 hours | - | No significant degradation | scirp.org |
| Photolytic (Visible) | - | 168 hours | - | No significant degradation | scirp.org |
| Water Hydrolysis | - | 24 hours | 60°C | No significant degradation | scirp.org |
The analysis of forced degradation samples has led to the identification and characterization of several degradation products and process-related impurities of sodium picosulfate. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are the primary techniques used for this purpose. pharmanest.net
Some of the identified degradation products include:
(bis-(p-hydroxyphenyl)-pyridyl-2-methane) : Formed under acidic stress conditions. pharmanest.net
4-[(pyridin-2-yl)(4-hydroxyphenyl) methyl]phenyl sodium sulfate (B86663) (Impurity A) : A product of thermal and oxidative degradation. scispace.com
Sodium Picosulfate Benzyl (B1604629) Alcohol Impurity : An oxidative degradant. scirp.org
N-oxide degradants : Formed during forced degradation studies. scirp.orgscirp.org
A comprehensive analytical method has been developed to separate up to 15 process-related impurities and degradants. scirp.org
The table below lists some of the known impurities and degradation products of sodium picosulfate.
| Compound Name | Type | Method of Formation/Origin |
| (bis-(p-hydroxyphenyl)-pyridyl-2-methane) | Degradation Product | Acidic hydrolysis |
| 4-[(pyridin-2-yl)(4-hydroxyphenyl) methyl]phenyl sodium sulfate | Degradation Product / Impurity | Thermal and oxidative degradation |
| Sodium Picosulfate Benzyl Alcohol Impurity | Degradation Product | Oxidative degradation |
| N-oxide degradants | Degradation Product | Forced degradation |
A stability-indicating assay method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For sodium picosulfate, several stability-indicating HPLC methods have been developed and validated. scispace.comcsfarmacie.czscirp.org
These methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities, thus ensuring that the assay results accurately reflect the stability of the drug. scispace.comnih.gov Key features of these methods include:
Chromatographic System : Reversed-phase HPLC is commonly used, with C18 columns being the stationary phase of choice. scispace.comscirp.org
Mobile Phase : A typical mobile phase consists of a phosphate buffer and an organic modifier like acetonitrile. scispace.comscirp.org Gradient elution is often employed to achieve optimal separation of all components. scirp.org
Detection : UV detection at the λmax of sodium picosulfate (around 263 nm) is the most common detection method. scispace.comcsfarmacie.cz Monitoring at a secondary wavelength (e.g., 220 nm) can help in detecting additional degradants. scirp.org
Validation : The developed methods are rigorously validated for parameters such as specificity, linearity, precision, accuracy, and robustness, in accordance with ICH guidelines. csfarmacie.czpharmanest.net
The development of such robust assays is critical for quality control during the manufacturing process and for stability testing of the final drug product. csfarmacie.czscirp.org
The following table outlines the key parameters of a developed stability-indicating HPLC method.
| Parameter | Condition | Reference |
| Column | Hypersil BDS C18, 5.0 µm, 4.6 x 250 mm | scirp.org |
| Mobile Phase A | 0.01 M Disodium (B8443419) hydrogen phosphate and 0.01 M potassium phosphate monobasic buffer with triethylamine (B128534) (pH 7.5) | scirp.org |
| Mobile Phase B | Acetonitrile | scirp.org |
| Flow Rate | 0.9 mL/min | scirp.org |
| Detection Wavelength | 220 nm and 263 nm | scirp.org |
| Column Temperature | 35°C | scirp.org |
| Injection Volume | 60 µL | scirp.org |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of sodium picosulfate. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and a wide range of associated properties.
Density Functional Theory (DFT) has become a primary method for studying the structural, electronic, and vibrational properties of sodium picosulfate. researchgate.net DFT calculations balance computational cost and accuracy, making them suitable for a molecule of this size. In a notable study, the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. researchgate.net This was paired with the 6-311++G(d,p) basis set, a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms and polarization functions (d,p) on heavy atoms and hydrogen atoms, respectively. researchgate.net This combination is well-suited for accurately describing the geometry, electronic distribution, and vibrational modes of the molecule. researchgate.net The optimized molecular geometry and other properties were calculated for the molecule in both the gas phase and in an aqueous solution to understand the environmental effects. researchgate.net
Table 1: DFT Computational Details for Sodium Picosulfate Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Method | Density Functional Theory (DFT) | To calculate electronic structure and properties. |
| Functional | B3LYP | Provides a reliable description of electron correlation and exchange. researchgate.net |
| Basis Set | 6-311++G(d,p) | Ensures a flexible and accurate description of the electron distribution, including for atoms with lone pairs and in hydrogen-bonding situations. researchgate.net |
| Phases Studied | Gas Phase, Aqueous Solution | To evaluate the influence of a solvent environment on molecular properties. researchgate.net |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability.
For sodium picosulfate, FMO analysis has been used to understand its reactivity. researchgate.net The distribution and energy levels of these orbitals dictate how the molecule will interact with other species. In addition to FMOs, global reactivity descriptors derived from these energies, such as electronegativity, chemical hardness, and global softness, can be calculated to provide a quantitative measure of the molecule's reactivity. Further analysis through Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) approaches helps to clarify intermolecular interactions, such as the N–H⋯O–S hydrogen bonds that contribute to the stability of the structure. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations provide insight into static electronic structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time, providing a detailed picture of conformational changes and interactions.
The presence of a solvent, particularly water, can significantly impact the structure and behavior of a molecule like sodium picosulfate. Computational studies have investigated the influence of solvation by comparing the molecule's properties in the gas phase versus an aqueous solution. researchgate.net The Polarizable Continuum Model (PCM), specifically the Integral Equation Formalism variant (IEFPCM), is a common method used to simulate the effects of a solvent. researchgate.net
Studies have shown that the dipole moment of sodium picosulfate increases significantly in solution compared to the gas phase, indicating a strong interaction with the polar water molecules. researchgate.net The solvation energy, which is the energy released when a molecule is transferred from the gas phase to a solvent, has been calculated for sodium picosulfate salt as -254.38 kJ/mol. researchgate.netresearchgate.net This high negative value signifies a favorable interaction with the solvent and high hydration. researchgate.net Such strong solvation effects can influence the molecule's preferred conformation and its availability to interact with other molecules.
Table 2: Calculated Solvation Properties of Sodium Picosulfate
| Property | Value | Method | Significance |
|---|---|---|---|
| Solvation Energy | -254.38 kJ/mol | PCM | Indicates high stability and favorable interaction in an aqueous environment. researchgate.netresearchgate.net |
| Dipole Moment (Solution) | 15.14 D | DFT/PCM | A high value suggesting significant charge polarization and strong interaction with polar solvents. researchgate.net |
In silico molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand, such as sodium picosulfate or its active metabolite) to a second molecule (a receptor, such as an enzyme's active site). aston.ac.ukalraziuni.edu.ye This method is a cornerstone of modern drug design, allowing researchers to screen vast libraries of compounds against biological targets to identify potential drug candidates. issuu.comnih.gov
For a molecule like sodium picosulfate, which contains a pyridine (B92270) scaffold, molecular docking simulations can be employed to investigate its potential interactions with various biological targets. nih.gov The process involves generating multiple conformations (poses) of the ligand within the binding site of a protein and scoring them based on factors like intermolecular forces, geometric complementarity, and desolvation penalties. alraziuni.edu.ye This allows for the identification of the most stable binding mode and an estimation of the binding affinity. aston.ac.uk Such studies can help elucidate the mechanism of action at a molecular level by identifying key amino acid residues in the target protein that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. researchgate.net
Prediction of Spectroscopic Signatures from Theoretical Models
Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental spectra to validate the theoretical model and provide a more detailed assignment of the spectral features. For sodium picosulfate, theoretical calculations have been combined with experimental infrared (IR), 1H-NMR, and UV-visible spectra. researchgate.net
Using the B3LYP/6-311++G(d,p) level of theory, a harmonic force field was calculated, and the vibrational frequencies were predicted. researchgate.net These theoretical frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method, leading to a very good correlation with experimental IR spectra. researchgate.net This allows for a complete and confident assignment of the observed vibrational modes. researchgate.net Similarly, time-dependent density functional theory (TD-DFT) can be used to predict electronic absorption wavelengths (UV-visible spectra), while methods like Gauge-Independent Atomic Orbital (GIAO) are used to predict NMR chemical shifts. researchgate.net The strong agreement between the predicted and experimental spectra for sodium picosulfate confirms the accuracy of the calculated molecular structure and its electronic properties. researchgate.net
Structure-Activity Relationship (SAR) Elucidation Through Computational Methods
The exploration of the structure-activity relationship (SAR) for sodium picosulfate and related diarylmethane compounds has been enhanced through the application of computational chemistry and molecular modeling. These in silico techniques provide deep insights into the molecular features that govern the biological activity of this class of compounds. While sodium picosulfate itself is a prodrug, computational methods are pivotal in understanding the properties of both the parent compound and its active metabolite, bis(p-hydroxyphenyl)-2-pyridylmethane (BHPM), as well as other analogous structures. researchgate.net
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the structural and electronic properties of sodium picosulfate. researchgate.net Such analyses reveal the intricacies of its molecular geometry, atomic charges, and bond characteristics, which are foundational to its interaction with biological systems and its eventual conversion to the active form. researchgate.net
Research findings from computational analyses of sodium picosulfate and its analogs are detailed below.
Detailed Research Findings
Molecular Structure and Reactivity: DFT calculations, such as those using the B3LYP/6-31G* method, have been employed to study the structural and vibrational properties of anhydrous sodium picosulfate in both the gas phase and aqueous solutions. researchgate.net These studies show that the ionic nature of the compound significantly influences its reactivity, which is observed to increase in solution. This heightened reactivity likely facilitates its metabolic conversion to the active form, BHPM. researchgate.net The analysis of molecular orbitals and electrostatic potential surfaces helps to identify the regions of the molecule that are susceptible to electrophilic or nucleophilic attack, providing a basis for understanding its metabolic activation by gut bacteria. researchgate.net
Intermolecular interactions, analyzed through Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) approaches, further clarify the bonding environment, including the coordination of the sulfate (B86663) groups. researchgate.net For instance, these studies support the monodentate coordination of the HSO4 groups. researchgate.net The high dipole moment of sodium picosulfate in solution is another factor that can be correlated with its biological activity and interactions. researchgate.net
SAR of Diarylmethane Analogs: While direct computational SAR studies on a series of sodium picosulfate analogs for laxative activity are not extensively published, the broader class of diarylmethanes has been subject to such analyses for other biological targets. nih.govmdpi.com These studies provide a framework for how SAR can be elucidated for this scaffold. For example, in the development of novel diarylmethanes as anticancer agents, molecular modeling was used to explore the binding modes of compounds to various biological targets like protein kinases (AKT, ERK) and enzymes (PARP, caspase-3). mdpi.com
For a series of diarylmethane derivatives, computational methods are used to calculate key molecular descriptors that influence their activity. These descriptors often include:
Electronic properties: Dipole moment, atomic charges.
Topological properties: Molecular weight, number of rotatable bonds.
Physicochemical properties: LogP (lipophilicity), polar surface area (PSA), aqueous solubility.
These calculated properties are then correlated with experimentally determined biological activity (e.g., half-maximal effective concentration, pEC50) to build a quantitative structure-activity relationship (QSAR) model. nih.gov Such models can predict the activity of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts. uni-bonn.de For instance, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) profiles is a standard component of these studies, helping to assess the drug-likeness of potential candidates. nih.govmdpi.com
The table below summarizes the computational methods and findings from a representative DFT study on sodium picosulfate, which lays the groundwork for SAR analysis.
Table 1: Computational Analysis of Sodium Picosulfate
| Parameter/Method | Finding/Observation | Relevance to SAR | Reference |
|---|---|---|---|
| Computational Method | Density Functional Theory (DFT) with B3LYP/6-31G* basis set | Provides accurate molecular geometry, electronic structure, and vibrational frequencies. | researchgate.net |
| Molecular Geometry | Optimized structures in gas phase and aqueous solution determined. | Understanding the 3D conformation is the first step in analyzing how the molecule interacts with its environment and metabolizing enzymes. | researchgate.net |
| Electronic Properties | High dipole moment observed in solution phase (15.14 D). | A high dipole moment can influence solubility, membrane transport, and intermolecular interactions. | researchgate.net |
| Reactivity Analysis | Electrostatic potential surfaces calculated. | Identifies electron-rich and electron-poor regions, predicting sites for metabolic reactions. | researchgate.net |
| Bond Analysis (NBO/AIM) | Revealed characteristics of key bonds (S=O, S-O, Na...O). | Elucidates the nature of intramolecular and intermolecular interactions that stabilize the molecule and influence its reactivity. | researchgate.netresearchgate.net |
| Solvation Effects | Properties investigated using the IEFPCM model. | Shows that the ionic characteristics and reactivity increase in solution, which is relevant to its behavior in the body. | researchgate.net |
By applying similar computational techniques to a series of analogs—where the pyridine ring or the phenyl substituents are modified—and correlating the resulting descriptors with laxative efficacy, a comprehensive SAR for this class of compounds could be established.
Preclinical Investigations on Biological Systems Mechanistic Focus
In Vitro Cellular and Subcellular Studies
Investigations into Colonic Mucosal Stimulation Pathways
The primary mechanism of action of sodium picosulfate, through its active metabolite BHPM, is the direct stimulation of the colonic mucosa. fda.govwikidoc.orgdrugbank.com This stimulation leads to an increase in peristalsis, the wave-like muscle contractions that move content through the colon. hpra.iemedicines.org.ukmedicines.org.uk Studies have shown that BHPM acts directly on the colonic mucosa, which results in the stimulation of defecation, a reduction in transit time, and softening of the stool. hpra.ie The onset of this action is typically determined by the release of the active ingredient, which occurs after bacterial cleavage in the colon. hpra.ie
The stimulant effect is a dual action, involving stimulation of the mucosa of both the large intestine and the rectum. hpra.iehpra.ie This leads to colonic peristalsis and promotes the accumulation of water and electrolytes in the colonic lumen. hpra.iehpra.ie
Analysis of Fluid and Electrolyte Transport Regulation at a Cellular Level
Interactive Table: Key In Vitro Findings on Sodium Picosulfate's Cellular Mechanisms
| Study Focus | Key Finding | Implication |
| Colonic Mucosal Stimulation | BHPM directly stimulates the colonic mucosa. fda.govwikidoc.orgdrugbank.com | Initiates the peristaltic action responsible for the laxative effect. |
| Fluid and Electrolyte Transport | Inhibits water and electrolyte absorption while increasing their secretion. drugbank.comtargetmol.com | Increases stool water content, contributing to stool softening. |
| Cell Proliferation | Long-term treatment with sodium picosulfate did not significantly increase the labeling index (a measure of cell proliferation) in the ileum or colon of rats. nih.gov | Suggests it may not be a tumor-promoting substance. nih.gov |
| Cytotoxicity | High concentrations (800 and 1600 mg/mL) of sodium picosulfate showed cytotoxic effects on cultured rabbit liver cells. selleckchem.com | Indicates potential for cellular damage at very high, non-physiological concentrations. |
Enzymatic Interactions Beyond Prodrug Activation
While the primary enzymatic interaction is the conversion of sodium picosulfate to its active form, BHPM, by bacterial sulfatases in the colon, further enzymatic interactions have been investigated. drugbank.comnih.gov In vitro studies using human liver microsomes and freshly isolated hepatocyte cultures have explored the potential for sodium picosulfate to interact with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. wikidoc.orgfda.gov
These studies have shown that sodium picosulfate does not appear to be a direct, time-dependent, or metabolism-dependent inhibitor of the major CYP enzymes evaluated (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4/5). fda.govfda.gov Furthermore, it was not found to be an inducer of CYP1A2, CYP2B6, or CYP3A4/5. wikidoc.orgfda.gov This suggests that sodium picosulfate has a low potential for clinically significant drug-drug interactions involving the CYP enzyme system. medicinesinformation.co.nz
Animal Model Studies for Systemic Biological Responses
Impact on Gastrointestinal Motility Patterns and Peristalsis in Rodents
Animal models, particularly in rodents, have been instrumental in understanding the in vivo effects of sodium picosulfate on gastrointestinal motility. Following oral administration, the prodrug reaches the colon largely unabsorbed, where it is metabolized by the gut microbiota into the active compound BHPM. e-century.us This active metabolite then stimulates peristalsis in the gastrointestinal tract. e-century.us
Studies in rats have demonstrated that sodium picosulfate increases intestinal motility. For instance, in loperamide-induced constipated rats, treatment with sodium picosulfate significantly increased the intestinal charcoal transit ratio, a measure of gut motility. spandidos-publications.com However, some research suggests that the stimulant laxative effect can sometimes be unpredictable, as the conversion to its active metabolite is dependent on the individual gut flora of the experimental animals. e-century.usnih.gov
Long-term studies in rats have also been conducted to assess for any chronic changes in colonic motility. One study involving a 23-week treatment with sodium picosulfate found no significant changes in the duration or frequency of long spike bursts, which are associated with phasic contractions of the colon, compared to control animals. nih.gov This suggests that long-term use may not lead to chronic alterations in colonic motor function in rats. nih.gov
Influence on Enteric Nervous System Components and Neurotransmitters
The enteric nervous system (ENS) plays a crucial role in regulating gastrointestinal function, and stimulant laxatives are known to interact with this system. nih.gov The active metabolite of sodium picosulfate, BHPM, is believed to exert its effects by stimulating the enteric nerves. e-century.usnih.gov
Research in rats has investigated the long-term effects of sodium picosulfate on neuropeptide levels in the colon. One study found that chronic treatment with sodium picosulfate did not affect the levels of vasoactive intestinal polypeptide (VIP), somatostatin (B550006), or substance P in the rat colon. nih.gov This is in contrast to other stimulant laxatives, like anthranoids, which were found to reduce VIP and somatostatin levels, potentially indicating damage to the enteric nervous tissue. nih.gov The lack of effect from sodium picosulfate suggests a different and potentially less disruptive mechanism of action on the ENS over the long term. nih.gov
Interactive Table: Summary of Animal Model Findings
| Study Type | Animal Model | Key Finding | Significance |
| Gastrointestinal Motility | Loperamide-induced constipated rats | Increased intestinal charcoal transit ratio. spandidos-publications.com | Confirms the pro-motility effect of sodium picosulfate in a constipated state. |
| Long-Term Motility | Rats (23-week treatment) | No significant chronic changes in colonic myoelectrical activity (long spike bursts). nih.gov | Suggests a lack of long-term alteration of colonic motility patterns with chronic use. |
| Enteric Nervous System | Rats (long-term treatment) | No effect on colonic levels of VIP, somatostatin, or substance P. nih.gov | Indicates a potentially lower risk of damage to the enteric nervous tissue compared to other stimulant laxatives. |
Environmental Fate and Degradation Studies
Photolytic and Hydrolytic Degradation Pathways in Aqueous Environments
The stability of sodium picosulfate in aqueous environments under light and water-mediated processes has been the subject of several studies. Forced degradation studies, which subject the compound to stressful conditions to predict its long-term stability, provide significant insights.
Under photolytic conditions, sodium picosulfate shows limited degradation. vulcanchem.com When exposed to UV light for two days and visible light for seven days, the degradation was not significant. vulcanchem.com Similarly, another study involving exposure to 1.2 million lux hours of fluorescent light and 200 Wh/m2 of UV light found no degradation, suggesting the compound is stable under photolytic stress. pharmanest.net
Hydrolytic degradation, the breakdown of the compound by water, is also a key consideration. Studies have shown that sodium picosulfate is relatively stable in water under neutral and thermal conditions. pharmanest.net One study reported minimal degradation after 24 hours in water at 60°C. vulcanchem.com However, the compound's stability is pH-dependent. It is highly susceptible to degradation under acidic conditions. pharmanest.net Exposure to 1 N HCl for one hour at room temperature resulted in the formation of a degradation product. pharmanest.net Conversely, it has been found to be stable under alkaline conditions, with one study showing no degradation after being refluxed with 1 N NaOH for 48 hours at 60°C. pharmanest.net However, another study on alkaline hydrolysis kinetics in sodium hydroxide (B78521) solutions at different concentrations and temperatures did observe degradation, identifying sodium-4-((2-pyridinyl)(4-hydroxiphenyl)methyl) phenylsulfat as a degradation product. semanticscholar.org
Forced degradation studies have been instrumental in understanding the chemical stability of sodium picosulfate under various stress conditions, including acidic, basic, thermal, and photolytic environments. scirp.orgscirp.org These studies have identified several degradation products, with oxidative conditions being a significant degradation pathway. vulcanchem.com One of the principal degradation products identified is the Sodium Picosulfate Benzyl (B1604629) alcohol impurity. vulcanchem.comscirp.org Additionally, N-oxide degradants have also been observed. vulcanchem.comscirp.org
Table 1: Forced Degradation of Sodium Picosulfate
| Stress Condition | Duration | Temperature | Degradation | Reference |
|---|---|---|---|---|
| Acid Hydrolysis (1 N HCl) | 1 hour | Room Temp | High | pharmanest.net |
| Alkaline Hydrolysis (1 N NaOH) | 48 hours | 60°C | None | pharmanest.net |
| Alkaline Hydrolysis (0.5 M NaOH) | - | 40°C | Observed | semanticscholar.org |
| Water Hydrolysis | 24 hours | 60°C | Minimal | vulcanchem.com |
| Thermal Degradation | 24 hours | 40°C/75% RH | None | pharmanest.net |
| Photolytic Degradation (UV) | 2 days | - | Limited | vulcanchem.com |
| Photolytic Degradation (Visible) | 7 days | - | Limited | vulcanchem.com |
| Photolytic Degradation | - | - | None | pharmanest.net |
| Oxidative Degradation | - | - | Susceptible | vulcanchem.com |
Analysis of Metabolite Persistence in Environmental Compartments
Following its metabolism, the active form, BHPM, and any remaining parent compound are excreted. An environmental risk assessment indicated that the predicted environmental concentration for sodium picosulfate in surface water is below the action limit of 0.01μg/L. hpra.ie Furthermore, with a log Kow that does not exceed 4.5, it is not considered a persistent, bioaccumulative, and toxic (PBT) substance. hpra.ie Based on this assessment, it is assumed that sodium picosulfate is unlikely to pose a significant risk to the environment under normal use. hpra.ie
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of sodium picosulfate, like many diarylmethane compounds, often involves multi-step processes that may utilize harsh reagents or generate significant waste. google.comgoogle.com Future research is increasingly focused on developing more efficient, environmentally friendly, and sustainable synthetic methodologies. These "green chemistry" approaches aim to improve atom economy, reduce energy consumption, and utilize less hazardous materials. rsc.orgnih.gov
One promising area is the exploration of novel catalytic systems. While traditional methods often rely on Friedel-Crafts reactions with strong Lewis acids like aluminum chloride or titanium tetrachloride, newer strategies are investigating metal-free catalytic protocols. acs.orgnih.gov For instance, the synergistic use of catalysts like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to efficiently promote the synthesis of diarylmethane structures under mild, metal-free conditions. rsc.orgrsc.org Such approaches offer high atom economy and broad substrate tolerance, which are key principles of sustainable synthesis. rsc.org The development of enzymatic or chemo-enzymatic routes also presents a frontier in sustainable synthesis, potentially offering high selectivity and milder reaction conditions, although this is still an emerging area for diarylmethane compounds.
Future research will likely focus on optimizing these catalytic systems, exploring their scalability for industrial production, and minimizing the use of expensive or environmentally persistent solvents. nih.govrsc.org The table below compares key aspects of traditional versus emerging sustainable synthetic strategies for diarylmethane cores, the structural backbone of sodium picosulfate.
Table 1: Comparison of Synthetic Strategies for Diarylmethane Scaffolds
| Feature | Traditional Friedel-Crafts Routes | Emerging Sustainable Routes |
|---|---|---|
| Catalyst Type | Strong Lewis acids (e.g., AlCl₃, TiCl₄) | Metal-free catalysts (e.g., B(C₆F₅)₃/HFIP), potential biocatalysts |
| Reaction Conditions | Often harsh, may require stoichiometric reagents | Mild temperatures, atmospheric pressure |
| Atom Economy | Moderate to low | High |
| Environmental Impact | Generation of metallic and acidic waste | Reduced waste, use of less hazardous materials |
| Key Advantages | Well-established, versatile | Higher efficiency, improved safety profile, sustainability |
Deeper Elucidation of Microbiome-Drug Interactions Beyond Known Mechanisms
It is well-established that sodium picosulfate is a prodrug, requiring activation by the gut microbiome to exert its effect. fda.govclinicaltrials.gov Colonic bacteria produce sulfatase enzymes that hydrolyze the sulfate (B86663) groups, releasing the active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). fda.govnih.govscirp.org However, the full scope of these microbiome-drug interactions remains an active area of research.
Future investigations are moving beyond simply identifying the necessity of gut flora to understanding the specific microbial species and enzymatic pathways involved. Research points to a potential role for a novel sulfotransferase, rather than just sulfatases, in the biotransformation process. nih.gov Further studies are needed to characterize these enzymes across a diverse range of gut bacteria and to understand their genetic regulation.
Moreover, the interplay between diet, host factors, and the metabolic capacity of the microbiome is a critical emerging avenue. For example, studies have shown that certain phenolic compounds can enhance the enzymatic activity responsible for sodium picosulfate's transformation. nih.gov Future research could explore how dietary patterns or co-administered compounds might modulate the gut microbiome to optimize the activation of sodium picosulfate. This could involve metabolomic and metaproteomic analyses of fecal samples to correlate microbial composition and function with the rate and extent of BHPM formation. nih.gov Understanding this complex interplay could lead to more predictable and personalized therapeutic strategies in clinical contexts, and in non-clinical research, it could provide a deeper understanding of microbial xenobiotic metabolism.
Integration of Advanced Computational and Experimental Methodologies
The integration of computational modeling with experimental techniques offers a powerful approach to accelerate research into sodium picosulfate's mechanisms and interactions. Molecular docking and molecular dynamics (MD) simulations are becoming invaluable tools for investigating interactions at the atomic level. nih.govmdpi.commdpi.com
In the context of sodium picosulfate, these computational methods can be used to:
Model Enzyme-Substrate Interactions: Simulate the docking of sodium picosulfate and its active metabolite, BHPM, into the active sites of microbial sulfatases or other metabolizing enzymes. This can help identify key amino acid residues responsible for binding and catalysis. mdpi.comresearchgate.net
Predict Metabolic Susceptibility: By modeling the enzymes from various bacterial species, researchers could predict which microbes are most efficient at activating the prodrug.
Guide Enzyme Engineering: For researchers interested in biocatalysis, MD simulations can provide insights into enzyme stability and function, guiding site-directed mutagenesis efforts to create more efficient or specialized enzymes for synthetic or research purposes. mdpi.com
The data generated from these in silico studies can then be validated and refined through advanced experimental methods. For instance, predictions from molecular docking can be tested using site-directed mutagenesis of the target enzyme, followed by kinetic assays to measure the impact on substrate turnover. mdpi.com High-resolution mass spectrometry and NMR spectroscopy can be used to precisely identify and quantify metabolites formed during in vitro incubations with specific gut microbes or purified enzymes. This synergistic cycle of computational prediction and experimental validation is poised to significantly deepen our molecular understanding of sodium picosulfate.
Table 2: Application of Integrated Methodologies in Sodium Picosulfate Research
| Methodology | Research Question | Potential Outcome |
|---|---|---|
| Molecular Docking | How does sodium picosulfate bind to bacterial sulfatases? | Identification of key binding residues and prediction of binding affinity. mdpi.com |
| Molecular Dynamics | What are the conformational changes in the enzyme upon substrate binding? | Understanding the stability of the enzyme-substrate complex and the catalytic mechanism. researchgate.net |
| Metagenomics | Which gut microbes possess the genes for sulfatase enzymes? | Correlation of microbial populations with metabolic capacity. |
| Metabolomics | What is the metabolic fate of sodium picosulfate in a complex gut microbial community? | Identification of BHPM and potentially novel, minor metabolites. |
Exploration in New Niche Biological Research Models and Contexts (Non-Clinical Therapeutic Focus)
Beyond its established use, sodium picosulfate and its active metabolite BHPM hold potential as tool compounds in non-clinical biological research to explore fundamental physiological processes. The compound's specific mechanism of action—requiring microbial activation to induce a local effect in the colon—makes it a valuable instrument for studying gut-related phenomena. fda.govclinicaltrials.gov
One emerging area is in the study of gut-brain axis communication. Researchers could use sodium picosulfate in animal models to investigate how localized colonic stimulation and changes in gut motility can influence neural signaling pathways and behavior, without the confounding effects of systemic absorption of the parent drug.
Another potential application is in the field of microbiome research itself. Sodium picosulfate could be used as a probe to study the functional sulfatase activity of different microbial communities in situ. For example, in preclinical models of dysbiosis (an imbalance in the gut microbiota), the rate of BHPM production could serve as a biomarker for the functional capacity of the microbiome. It could also be used in models simulating unique environments, such as microgravity for spaceflight research, to understand how these conditions alter the functional capabilities of the gut microbiome. nih.gov These non-clinical applications can provide valuable insights into gastrointestinal physiology and host-microbe interactions, entirely separate from the compound's therapeutic applications.
Q & A
Basic Research Questions
Q. What synthesis methodologies yield sodium picosulfate monohydrate with >99.5% purity, and how are impurities controlled?
- Methodological Answer :
- Step 1 : Optimize esterification and salification steps using phenol and 2-pyridinecarboxaldehyde as starting materials.
- Step 2 : Refine reaction conditions (e.g., solvent selection, temperature control) to enhance intermediate yield (e.g., 4,4′-(pyridin-2-ylmethylene)diphenol, achieving >88% yield).
- Step 3 : Implement crystallization techniques to stabilize the monohydrate form and reduce impurities (<0.1% single impurity).
- Validation : Use HPLC and mass spectrometry for purity analysis .
Table 1 : Synthesis Optimization Outcomes
| Parameter | Traditional Method | Improved Method |
|---|---|---|
| Intermediate Yield (%) | ≤75% | ≥88% |
| Final Product Purity (%) | <98% | >99.5% |
| Key Impurity Control | Unreported | <0.1% |
Q. How is the crystalline structure of this compound characterized, and what implications does this have for its stability?
- Methodological Answer :
- Technique : X-ray crystallography (e.g., CCDC 1265906) to resolve atomic coordinates and hydrogen bonding networks.
- Stability Analysis : Conduct hygroscopicity tests under controlled humidity to assess water retention in the monohydrate structure.
- Outcome : Confirm structural integrity under standard storage conditions, critical for maintaining pharmacological activity .
Advanced Research Questions
Q. How can researchers apply the PICOT framework to design prospective studies on this compound's efficacy in pediatric constipation?
- Methodological Answer :
- PICOT Breakdown :
- P (Population) : Children aged 2–12 years with functional constipation.
- I (Intervention) : Daily this compound (7.5–10 mg) combined with polyethylene glycol (PEG).
- C (Comparison) : PEG alone or other osmotic laxatives (e.g., lactulose).
- O (Outcome) : Frequency of bowel movements, adverse events (abdominal pain, diarrhea).
- T (Time) : 4-week follow-up.
- Study Design : Randomized controlled trial (RCT) with blinded outcome assessment.
- Rationale : Address gaps in retrospective studies and lack of monotherapy data .
Q. What experimental approaches resolve discrepancies in this compound's pharmacokinetic profiles across different formulations?
- Methodological Answer :
- Step 1 : Conduct comparative bioavailability studies in animal models (e.g., rats) using LC-MS/MS to quantify plasma concentrations.
- Step 2 : Analyze dissolution profiles of commercial vs. experimental formulations using USP apparatus.
- Step 3 : Apply meta-analysis to reconcile conflicting data (e.g., dose-response variability in pediatric vs. adult populations) .
Q. How can reproductive toxicity studies for this compound be designed to assess safety in pregnancy?
- Methodological Answer :
- Model Selection : Use pregnant rats (oral doses up to 2000 mg/kg) to evaluate teratogenicity during organogenesis.
- Endpoints : Fetal mortality, malformations, and postnatal development indices.
- Outcome : Current evidence shows no fetal harm at 1.2× human-equivalent doses, but rabbit models require optimization due to high mortality rates .
Data Contradiction Analysis
Q. How should researchers address conflicting evidence on this compound's synergistic effects with PEG in pediatric disimpaction?
- Methodological Answer :
- Systematic Review : Aggregate data from heterogeneous studies (e.g., varying PEG doses: 4–8 sachets/day) using PRISMA guidelines.
- Subgroup Analysis : Stratify results by PEG dosage and this compound co-administration (7.5–10 mg/day).
- Conclusion : Identify optimal dosing thresholds while controlling for confounders (e.g., dietary fiber intake) .
Methodological Frameworks
- PICOT Application : Use the framework to standardize research questions, ensuring comparability across studies (e.g., defining timeframes for laxative efficacy trials) .
- FINER Criteria : Evaluate feasibility, novelty, and relevance when designing studies on under-researched populations (e.g., neonates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
